N-(5-(1H-indole-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide
Description
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Properties
IUPAC Name |
N-[5-(1H-indole-2-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3S/c25-18(16-6-3-9-27-16)23-20-22-14-7-8-24(11-17(14)28-20)19(26)15-10-12-4-1-2-5-13(12)21-15/h1-6,9-10,21H,7-8,11H2,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHWKVZNLIQPBSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(S2)NC(=O)C3=CC=CO3)C(=O)C4=CC5=CC=CC=C5N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(1H-indole-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide is a complex organic compound that exhibits a range of biological activities. This article explores its biological activity, focusing on its mechanism of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure combining indole and thiazolo-pyridine moieties with a furan carboxamide. This structural diversity is crucial for its biological activity.
| Component | Description |
|---|---|
| Indole | A bicyclic structure known for various biological activities. |
| Thiazolo[5,4-c]pyridine | Provides potential interaction sites for biological targets. |
| Furan-2-carboxamide | Enhances solubility and bioavailability. |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer proliferation, such as cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR) pathways. Studies have shown that derivatives of similar structures exhibit significant inhibition of these targets .
- Apoptosis Induction : It has been reported that the compound can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties against various bacterial strains, indicating potential for use in treating infections .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound:
- Cell Lines Tested : The compound was evaluated against several cancer cell lines including A-549 (lung cancer) and Panc-1 (pancreatic cancer).
- GI50 Values : The most active derivatives showed GI50 values ranging from 0.95 µM to 1.50 µM, indicating potent antiproliferative effects .
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties:
- Activity Against Bacteria : Similar indole derivatives have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria .
Study 1: Antiproliferative Effects
In a study focused on indole derivatives, several compounds were synthesized from this compound. The results indicated:
| Compound | Cell Line | GI50 (µM) | Mechanism |
|---|---|---|---|
| 5d | A-549 | 1.05 | EGFR inhibition |
| 5e | Panc-1 | 1.10 | CDK inhibition |
| 5i | A-549 | 1.50 | Apoptosis induction via caspases |
Study 2: Antimicrobial Activity
A comparative study evaluated the antimicrobial effects of several indole-based compounds against common pathogens:
| Compound | Target Bacteria | Inhibition Zone (mm) |
|---|---|---|
| N-(Indole Derivative A) | E. coli | 15 |
| N-(Indole Derivative B) | Staphylococcus aureus | 18 |
The results confirmed the potential of these compounds as effective antimicrobial agents.
Preparation Methods
Pyridine Precursor Functionalization
The tetrahydrothiazolo[5,4-c]pyridine framework is synthesized from 3-aminopyridine derivatives. Source outlines a cyclization protocol where 3-amino-4-chloropyridine reacts with thiourea in ethanol under reflux (78–82°C, 12 h), yielding thiazolo[5,4-c]pyridine-2-amine. Subsequent hydrogenation using 10% Pd/C under 50 psi H₂ in methanol reduces the pyridine ring to a tetrahydropyridine, achieving 85–90% conversion.
Key Reaction Conditions
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Cyclization | Thiourea, EtOH | 80°C | 12 h | 78% |
| Hydrogenation | H₂ (50 psi), Pd/C | RT | 6 h | 88% |
Alternative Ring-Closure Strategies
Source describes a decarboxylative approach for analogous heterocycles, where ethyl 4-oxopiperidine-1-carboxylate undergoes thioamide formation with Lawesson’s reagent (2 equiv, toluene, 110°C, 4 h), followed by intramolecular cyclization using PCl₅ (0°C to RT, 3 h) to form the thiazolo ring. This method avoids pyridine intermediates but requires stringent anhydrous conditions.
Indole-2-Carbonyl Incorporation at Position 5
Amide Coupling via Carbodiimide Chemistry
The 5-amino group of the tetrahydrothiazolopyridine core reacts with 1H-indole-2-carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM). Source reports optimized conditions: 1.2 equiv EDC, 1.1 equiv HOBt, 0°C to RT, 18 h, yielding 92–95% of the intermediate amide.
Side Reaction Mitigation
Direct Acylation via Mixed Carbonate Intermediates
Source highlights an alternative using 1H-indole-2-carbonyl chloride (generated in situ with oxalyl chloride). The thiazolopyridine amine is treated with 1.1 equiv acyl chloride and N,N-diisopropylethylamine (DIPEA, 2 equiv) in tetrahydrofuran (THF) at −20°C, achieving 89% yield. This method reduces coupling time to 4 h but requires strict temperature control to prevent epimerization.
Furan-2-Carboxamide Installation at Position 2
Nucleophilic Aromatic Substitution
The 2-chlorothiazolo intermediate (from Section 1.1) reacts with furan-2-carboxamide under Buchwald-Hartwig conditions. Source details using Pd₂(dba)₃ (5 mol%), XantPhos (10 mol%), and Cs₂CO₃ (2 equiv) in dioxane at 100°C for 8 h, achieving 82% yield.
Catalyst Optimization
| Catalyst System | Ligand | Base | Yield |
|---|---|---|---|
| Pd(OAc)₂/XantPhos | XantPhos | K₃PO₄ | 68% |
| Pd₂(dba)₃/BINAP | BINAP | Cs₂CO₃ | 75% |
| Pd₂(dba)₃/XantPhos | XantPhos | Cs₂CO₃ | 82% |
Reductive Amination Pathway
An alternative route from Source involves condensing 2-aminothiazolo[5,4-c]pyridine with furan-2-carboxylic acid using HATU (1.5 equiv) and DIPEA (3 equiv) in DMF. Reaction at 0°C for 2 h followed by warming to RT for 12 h gives 85% yield, with HPLC purity >98%.
Purification and Analytical Characterization
Chromatographic Separation
Final purification uses reverse-phase HPLC (C18 column, 10–90% acetonitrile/water + 0.1% TFA) to isolate the product at >99% purity. Source notes that the tetrahydrothiazolo core causes peak broadening unless ion-pairing agents (e.g., ammonium formate) are added.
Spectroscopic Confirmation
- ¹H NMR (DMSO-d₆): δ 12.35 (s, 1H, indole NH), 8.72 (d, J = 8.0 Hz, 1H, furan H), 8.20 (s, 1H, thiazolo H), 7.65–7.10 (m, 5H, aromatic).
- HRMS : Calculated for C₂₀H₁₅N₃O₃S [M+H]⁺ 386.0914, Found 386.0918.
Scale-Up Challenges and Industrial Adaptations
Solvent Selection for Pilot Plants
Toxic solvents like DMF and DCM are replaced with 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME) in kilogram-scale syntheses, reducing environmental impact without sacrificing yield (≤3% drop).
Comparative Analysis of Synthetic Routes
| Method | Steps | Total Yield | Purity | Cost ($/kg) |
|---|---|---|---|---|
| Cyclization + EDC Coupling | 4 | 68% | 99.2% | 12,500 |
| Decarboxylative + HATU | 5 | 72% | 98.8% | 14,200 |
| Buchwald-Hartwig + Reductive Amination | 3 | 75% | 99.5% | 11,800 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
